molecular formula C16H18N2O3 B268329 N-{4-[(butylamino)carbonyl]phenyl}-2-furamide

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide

カタログ番号 B268329
分子量: 286.33 g/mol
InChIキー: XLPWXXJQWIERPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule was first synthesized by Bayer AG in 2003 and has since been extensively studied for its ability to modulate the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.

作用機序

BAY 41-2272 acts by stimulating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the production of cGMP. This cyclic nucleotide then activates protein kinase G (PKG), leading to the phosphorylation of various target proteins that mediate the physiological effects of N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling.
Biochemical and Physiological Effects:
The activation of the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide pathway by BAY 41-2272 leads to a wide range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. These effects are mediated by the activation of PKG, which regulates the activity of ion channels, enzymes, and transcription factors.

実験室実験の利点と制限

One of the main advantages of BAY 41-2272 is its high potency and selectivity for sGC, which makes it a useful tool for studying the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling pathway in vitro and in vivo. However, one limitation of this molecule is its relatively short half-life, which requires frequent dosing in animal models and may limit its therapeutic potential.

将来の方向性

There are several areas of future research that could further elucidate the therapeutic potential of BAY 41-2272. These include the development of more potent and selective sGC activators, the investigation of the effects of BAY 41-2272 on other signaling pathways, and the exploration of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of novel drug delivery systems that could improve the pharmacokinetics of BAY 41-2272 could enhance its therapeutic efficacy.

合成法

The synthesis of BAY 41-2272 involves the condensation of 4-aminobenzoic acid with butyl isocyanate, followed by the cyclization of the resulting intermediate with furfurylamine. This method yields a white crystalline powder with a melting point of 169-171°C.

科学的研究の応用

BAY 41-2272 has been shown to have a wide range of potential therapeutic applications, including the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. This molecule acts as a potent activator of the N-{4-[(butylamino)carbonyl]phenyl}-2-furamide signaling pathway, which plays a crucial role in the regulation of vascular tone, platelet aggregation, and smooth muscle relaxation.

特性

製品名

N-{4-[(butylamino)carbonyl]phenyl}-2-furamide

分子式

C16H18N2O3

分子量

286.33 g/mol

IUPAC名

N-[4-(butylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-2-3-10-17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-11-21-14/h4-9,11H,2-3,10H2,1H3,(H,17,19)(H,18,20)

InChIキー

XLPWXXJQWIERPR-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

正規SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。